REACTION_CXSMILES
|
[ClH:1].CCO.[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12]2[CH:17]=[N:16][CH:15]=[CH:14][N:13]2[CH:18]=1)=[O:9])[CH3:6]>[Pd].CCO>[ClH:1].[CH2:5]([O:7][C:8]([C:10]1[N:11]=[C:12]2[CH2:17][NH:16][CH2:15][CH2:14][N:13]2[CH:18]=1)=[O:9])[CH3:6] |f:0.1,5.6|
|
Name
|
HCl EtOH
|
Quantity
|
169 mL
|
Type
|
reactant
|
Smiles
|
Cl.CCO
|
Name
|
|
Quantity
|
13.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C2N(C=CN=C2)C1
|
Name
|
|
Quantity
|
1.37 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
546 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
Pd—C was washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
the column was eluted with CHCl3-MeOH (9/1˜2/1)
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)OC(=O)C=1N=C2N(CCNC2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |